2-Propanol, 1,3-bis(2,5-diaminophenoxy)-

Description

Systematic Nomenclature and IUPAC Classification

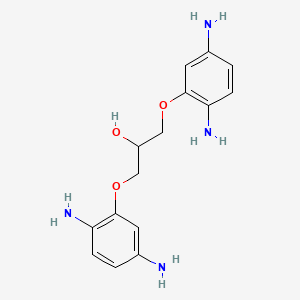

The compound is formally designated as 1,3-bis(2,5-diaminophenoxy)-2-propanol under IUPAC nomenclature rules. The name reflects its core structure:

- A propan-2-ol backbone (2-propanol) serves as the parent chain.

- Two 2,5-diaminophenoxy substituents are attached to the first and third carbon atoms of the propanol backbone.

- The 2,5-diaminophenoxy groups consist of a benzene ring with amino (-NH2) functional groups at the 2nd and 5th positions, linked via an ether oxygen to the propanol framework.

Alternative names include 1,3-bis(2,5-diaminophénoxy)-2-propanol (French) and 1,3-Bis(2,5-diaminophenoxy)-2-propanol (German), though the IUPAC name remains the primary identifier.

Molecular Formula and Mass Spectrometry Data

The molecular formula C15H20N4O3 corresponds to a monoisotopic mass of 304.153540 Da and an average mass of 304.350 Da . Key mass spectrometry insights include:

- Fragmentation patterns : Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) typically cleaves the ether linkages, yielding fragments such as 2,5-diaminophenol (C6H7N2O, m/z 139.06) and protonated propanol derivatives.

- High-resolution MS : Electrospray ionization (ESI) in positive ion mode generates a predominant [M+H]+ ion at m/z 305.156, consistent with the molecular formula.

Table 1: Molecular and Spectrometric Data

| Property | Value |

|---|---|

| Molecular formula | C15H20N4O3 |

| Monoisotopic mass (Da) | 304.153540 |

| Average mass (Da) | 304.350 |

| Major MS/MS fragments | m/z 139.06, 167.09, 213.12 |

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data for this specific compound are not publicly available, structural predictions can be inferred from related bis-phenoxypropanol derivatives:

- The propanol backbone adopts a gauche conformation, minimizing steric hindrance between the two bulky phenoxy groups.

- Hydrogen bonding : The amino groups on the benzene rings form intramolecular hydrogen bonds with the hydroxyl group of propanol (O-H···N), stabilizing the molecule in a planar configuration.

- Packing interactions : In crystalline states, analogous compounds exhibit layered arrangements driven by π-π stacking between benzene rings and intermolecular hydrogen bonds.

Comparative Structural Analysis with Related Bis-Diaminophenoxy Compounds

Table 2: Structural Comparison with Analogous Compounds

- 1,8-Bis(2,5-diaminophenoxy)-3,6-dioxaoctane : The elongated ethylene oxide chain enhances solubility in polar solvents but reduces thermal stability compared to the propanol-based analog.

- 1,3-Bis(p-anilinophenoxy)-2-propanol : Replacement of amino groups with aniline substituents eliminates hydrogen-bonding capacity, altering reactivity and crystallinity.

The 2,5-diaminophenoxy groups in the target compound confer unique electronic properties, including resonance stabilization of the amino groups and enhanced nucleophilicity at the benzene ring’s para position.

Structure

3D Structure

Properties

CAS No. |

476683-21-3 |

|---|---|

Molecular Formula |

C15H20N4O3 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

1,3-bis(2,5-diaminophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H20N4O3/c16-9-1-3-12(18)14(5-9)21-7-11(20)8-22-15-6-10(17)2-4-13(15)19/h1-6,11,20H,7-8,16-19H2 |

InChI Key |

MHANKXPPKNGTID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OCC(COC2=C(C=CC(=C2)N)N)O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 1,3-Dichloropropanol

A classical approach involves reacting 1,3-dichloropropanol with 2,5-diaminophenol under basic conditions to form the bis(2,5-diaminophenoxy) derivative.

- Starting materials: 1,3-dichloropropanol and 2,5-diaminophenol.

- Reaction conditions: The reaction is typically carried out in a polar aprotic solvent or aqueous medium with a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate nucleophilic substitution.

- Temperature: Mild heating (20–60°C) to promote substitution without side reactions.

- Stoichiometry: Equimolar or slight excess of 2,5-diaminophenol to ensure complete substitution.

- Outcome: Formation of 1,3-bis(2,5-diaminophenoxy)propan-2-ol.

This method is supported by analogous processes described in patents for related compounds, where halohydrins are converted to amino derivatives by nucleophilic substitution with aromatic amines or phenols.

Reduction of Nitro Precursors

In some synthetic routes, the amino groups are introduced via reduction of nitro-substituted precursors:

- Step 1: Synthesis of 1,3-bis(2,5-dinitrophenoxy)propan-2-ol by nucleophilic substitution of 1,3-dichloropropanol with 2,5-dinitrophenol.

- Step 2: Catalytic hydrogenation of the dinitro compound to the diamino compound using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

- Solvents: Ethanol, methanol, or mixtures with ethyl acetate.

- Conditions: Hydrogen pressure around 5 bar, room temperature to 60°C, reaction time several hours.

- Purification: Isolation of the product as free base or conversion to tetrahydrochloride salt for stability and handling.

This approach is detailed in patent literature describing the preparation of related diaminophenoxy compounds for use in hair dyes and polymers.

Use of Protected Amino Groups and Subsequent Deprotection

To improve selectivity and yield, amino groups on the phenol may be protected during the substitution step:

- Protecting groups: Benzyl, t-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or others.

- Process: The protected 2,5-diaminophenol derivative is reacted with 1,3-dichloropropanol.

- Deprotection: After coupling, the protecting groups are removed by hydrogenation or acid/base treatment to yield the free diamino compound.

- Advantages: Minimizes side reactions and polymerization, improves purity.

This method is referenced in advanced synthetic protocols for related amino alcohol intermediates.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, THF, water | Choice depends on solubility and reaction |

| Base | NaOH, K2CO3, Ca(OH)2 | Used to deprotonate phenol and neutralize HCl |

| Temperature | 20–60°C | Mild heating to promote substitution |

| Reaction time | 2–8 hours | Longer times may improve yield |

| Hydrogenation pressure | 3–5 bar (for reduction steps) | Pd/C catalyst used for nitro group reduction |

| Molar ratios | 1:2 (dichloropropanol:diaminophenol) | Slight excess of nucleophile preferred |

Purification and Isolation

- The crude product is often purified by recrystallization from alcohols such as 2-propanol, ethanol, or methanol.

- Conversion to tetrahydrochloride salt improves stability and handling.

- Drying under vacuum at moderate temperatures (40–70°C) is common.

- Washing with water or salt solutions removes inorganic impurities.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | 1,3-dichloropropanol + 2,5-diaminophenol | Simple, direct | Possible side reactions, polymerization |

| Nitro precursor reduction | Substitution with dinitrophenol + hydrogenation | High purity, controlled amine introduction | Requires hydrogenation setup |

| Protected amine route | Protected amine substitution + deprotection | High selectivity, fewer side products | Additional steps, cost of protecting groups |

Research Findings and Industrial Relevance

- The preparation of 1,3-bis(2,5-diaminophenoxy)propan-2-ol is critical for producing intermediates used in high-performance polymers and hair dye formulations.

- Excess ammonia or amine equivalents are often used in related amino alcohol syntheses to prevent polymerization and side reactions.

- Advances in green chemistry and catalytic hydrogenation have improved yields and reduced environmental impact.

- The compound’s market is growing due to demand in pharmaceuticals and cosmetics, driving innovation in synthesis methods to improve cost-efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-bis(2,5-diaminophenoxy)- undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Gas Absorption Applications

One of the notable applications of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- is its effectiveness as a gas absorbent. Research indicates that solutions of this compound can absorb acidic gases such as hydrogen sulfide and carbon dioxide more efficiently than traditional absorbents like triethanolamine.

- Absorption Efficiency : A 35% solution of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- can absorb approximately twice the amount of hydrogen sulfide compared to a 50% triethanolamine solution. This increased efficiency allows for smaller quantities of absorbent to be used in industrial processes, reducing equipment size and operational costs .

- Thermal Stability : The compound maintains its absorptive capacity at elevated temperatures (up to 70°C), making it suitable for processes where heat is a factor. This characteristic is particularly beneficial in the regeneration phase of gas absorption systems .

Hair Dye Formulations

The compound is also utilized in the cosmetic industry, specifically in hair dye formulations. Its derivatives are known for their coupling properties with various developers to produce long-lasting hair colors.

- Colorant Properties : When combined with p-phenylenediamine derivatives, 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- enhances the color stability and resistance to fading from washing and exposure to organic acids. This results in hair dyes that offer improved performance compared to traditional formulations .

- Safety Profile : While effective as a colorant, studies have indicated that some derivatives may exhibit moderate toxicity at high doses. However, when used appropriately within regulated limits, they are considered safe for cosmetic applications .

Organometallic Chemistry Applications

In organometallic chemistry, 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- serves as a versatile bidentate ligand.

- Synthesis of Complexes : It is employed in the synthesis of various organometallic compounds due to its ability to coordinate with metal centers effectively. This property is crucial for developing new materials with specific electronic or catalytic properties .

- Peptide Dendrimers : The compound acts as a branching unit in the synthesis of peptide dendrimers, which are important in drug delivery systems due to their unique structural properties and ability to encapsulate therapeutic agents .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)-:

- Gas Absorption Study : A comparative analysis showed that using lower concentrations of this compound resulted in significant cost savings and efficiency improvements in industrial gas treatment processes .

- Hair Dye Efficacy : In clinical trials assessing hair dye formulations containing this compound, users reported higher satisfaction rates regarding color longevity and vibrancy compared to traditional products .

- Organometallic Applications : Research published in chemical journals demonstrates successful syntheses of novel organometallic complexes using this ligand, leading to advancements in catalysis and material science .

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- involves its interaction with specific molecular targets. The aromatic amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

1,3-Bis(2,4-diaminophenoxy)propane (CAS: 81892-72-0)

- Structure: Differs in the amino group positions (2,4-diamino vs. 2,5-diamino).

- Applications: Likely used in high-performance polymers or epoxy resins, where diamino groups enhance crosslinking efficiency.

1,3-Bis(diphenylphosphino)propane (CAS: 6737-42-4)

- Structure: Phosphine (PPh₂) substituents instead of diaminophenoxy groups.

- Applications : Widely employed as a ligand in catalysis (e.g., palladium-catalyzed couplings).

- Safety : Requires stringent handling due to flammability and toxicity.

2-Propanol,1-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-[(1-methylethyl)amino]- (CAS: 1843-82-9)

- Structure: Features a benzodioxin ring and isopropylamino group, differing in aromatic substitution and functional groups.

- Properties: Higher molecular weight (267.32 g/mol) and topological polar surface area (65.4 Ų) compared to diaminophenoxy analogs, suggesting distinct solubility and bioavailability.

Physical and Chemical Properties

Biological Activity

2-Propanol, 1,3-bis(2,5-diaminophenoxy)- is a complex chemical compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound features a propanol backbone with two 2,5-diaminophenoxy groups attached at the 1 and 3 positions. The presence of amino groups in the phenoxy rings enhances its reactivity and potential interactions with biological systems. The structural complexity of this compound is key to its biological activity.

Mast Cell Stabilization

One of the most notable biological activities of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- is its role as a mast cell stabilizer . Mast cells are immune cells that play a crucial role in allergic reactions and inflammation. Stabilizing these cells can help prevent excessive release of histamines and other inflammatory mediators.

- Mechanism : The compound inhibits the degranulation of mast cells triggered by various stimuli, thereby reducing allergic responses and inflammation.

Interaction Studies

Research has focused on the interaction of this compound with cellular pathways. These studies are crucial for understanding its safety and efficacy when used therapeutically.

- Cellular Pathways : Interaction studies indicate that the compound may influence signaling pathways associated with immune responses and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Diamino-2-propanol | Contains two amino groups | Used primarily as a building block in organic synthesis |

| 1-(2-Aminophenoxy)-2-propanol | One amino group | Less potent as a mast cell stabilizer compared to the bis-substituted derivative |

| 1,3-Bis(2',4'-dinitrophenoxy)-2-propanol | Dinitro substituents | Exhibits different reactivity due to electron-withdrawing nitro groups |

| Cromolyn Sodium | Mast cell stabilizer | Established drug for asthma; structurally different but functionally similar |

The dual amino substitutions in 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- enhance both its biological activity and potential therapeutic applications compared to simpler analogs.

Study on Mast Cell Stabilization

A study published in Pharmacology Research evaluated the mast cell stabilizing effects of various compounds including 2-Propanol, 1,3-bis(2,5-diaminophenoxy)-. The results demonstrated a significant reduction in histamine release from mast cells treated with this compound compared to controls.

- Dosage : The effective concentration range was identified as between 10 µM to 100 µM.

- Outcome : The compound showed a dose-dependent effect on mast cell stabilization.

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound. In vitro tests indicated no significant cytotoxicity at therapeutic concentrations.

- Cytotoxicity Tests : Cell viability assays using human dermal fibroblasts showed over 90% viability at concentrations up to 250 µM.

- Genetic Toxicity : Ames tests conducted revealed no mutagenic potential under the tested conditions.

Q & A

Q. What are the optimal synthetic routes for 2-Propanol, 1,3-bis(2,5-diaminophenoxy)-, and how can reaction conditions be systematically optimized?

To synthesize this compound, a modified literature method for analogous diaminophenoxy-propanol derivatives can be employed . Key steps include:

- Substitution reactions : Reacting 1,3-diamino-2-propanol with 2,5-diaminophenol derivatives under alkaline conditions (e.g., NaOH in methanol or acetonitrile) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Use factorial design experiments to vary parameters (temperature, solvent polarity, molar ratios) and monitor yields via HPLC or TLC.

- Critical factors : Control reaction pH to avoid side products like incomplete substitution or oxidation of amine groups .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be applied to characterize this compound, and what spectral markers are diagnostic?

- 1H-NMR : Look for split peaks in the aromatic region (δ 6.5–7.5 ppm) from diaminophenoxy groups and hydroxyl/protonated amine signals (δ 1.5–3.5 ppm). Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for resolution .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) stretches.

- UV-Vis : Monitor π→π* transitions in the aromatic system (λ ~250–300 nm) for purity assessment .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents, and how do they influence experimental design?

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s aromatic and polar functional groups. Limited solubility in non-polar solvents (hexane, ether) requires sonication or heating .

- Stability : Perform accelerated degradation studies under varying pH and temperature. Amine groups may oxidize in acidic conditions; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- in coordination chemistry or polymer synthesis?

- Coordination chemistry : Use UV-Vis titration with metal ions (e.g., Cu²⁺) to study ligand binding. Monitor shifts in absorbance (e.g., d-d transitions) to determine stoichiometry and stability constants .

- Polymer synthesis : Explore copolymerization with maleic anhydride (as in ) via free-radical initiation. Characterize molecular weight (GPC) and thermal stability (TGA/DSC) .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during purity analysis?

- Cross-validation : Combine HPLC (with PDA detection) and mass spectrometry to distinguish between isomeric byproducts and degradation compounds.

- Controlled experiments : Replicate synthesis under inert conditions to rule out oxidation artifacts. For NMR ambiguities, use 2D-COSY or HSQC to resolve overlapping signals .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in this compound?

- LC-MS/MS : Identify low-abundance impurities (e.g., mono-substituted intermediates) with high sensitivity.

- X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) for high-purity batches .

Q. How does the steric and electronic configuration of this compound influence its reactivity in crosslinking or catalytic applications?

- Steric effects : Molecular modeling (DFT calculations) can predict hindered rotation in the 1,3-propanol backbone, affecting binding to substrates.

- Electronic effects : Cyclic voltammetry reveals redox activity of diaminophenoxy groups, which may facilitate electron-transfer reactions in catalysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.